molecular formula C35H60N10O8 B12588004 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline CAS No. 524952-36-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline

Cat. No.: B12588004
CAS No.: 524952-36-1
M. Wt: 748.9 g/mol
InChI Key: VMUPSVQQIGQSSK-DUJSLOSMSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline is a complex peptide compound with a unique sequence of amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and efficiency. These machines automate the SPPS process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Specific amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but they may include receptors, enzymes, and other proteins critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-valyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Properties

CAS No.

524952-36-1

Molecular Formula

C35H60N10O8

Molecular Weight

748.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C35H60N10O8/c1-19(2)18-23(41-28(46)24-11-7-15-43(24)32(50)22(36)10-6-14-39-35(37)38)33(51)44-16-8-12-25(44)29(47)42-27(20(3)4)30(48)40-21(5)31(49)45-17-9-13-26(45)34(52)53/h19-27H,6-18,36H2,1-5H3,(H,40,48)(H,41,46)(H,42,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

VMUPSVQQIGQSSK-DUJSLOSMSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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